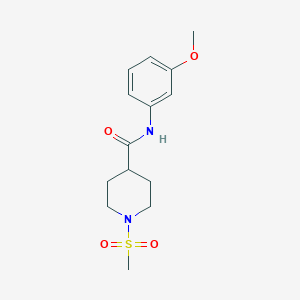

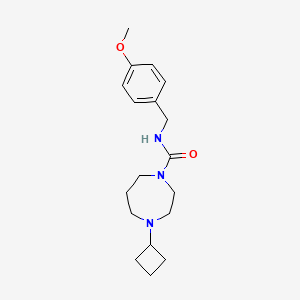

N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MS-444, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MS-444 has been found to exhibit promising pharmacological properties, making it an attractive candidate for drug development.

Scientific Research Applications

Prokinetic Potential in Gastrointestinal Tract

Research into benzamide derivatives, including compounds structurally similar to N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, has shown promising applications in enhancing gastrointestinal motility. A study synthesized benzamide derivatives that accelerated gastric emptying and increased the frequency of defecation, suggesting potential as novel prokinetic agents for both upper and lower gastrointestinal tract issues. These compounds, by acting as selective serotonin 4 (5-HT4) receptor agonists, offer a mechanism to improve gastrointestinal motility with reduced side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).

Enhanced Oral Bioavailability

Further exploration into the design and synthesis of benzamide derivatives highlighted modifications to the molecule that improved intestinal absorption rates, demonstrating the importance of structural adjustments in pharmaceutical development. These modifications did not compromise the compounds' efficacy in promoting gastrointestinal motility, making them superior in terms of oral bioavailability compared to earlier iterations. Such advancements are crucial for developing orally active medications with potent therapeutic effects (Sonda et al., 2003).

Neuroimaging Applications

The compound's structural analogs have been evaluated for their potential in neuroimaging, specifically in quantifying serotonin 1A (5-HT1A) receptors in the human brain. Studies utilizing positron emission tomography (PET) imaging agents closely related to this compound have demonstrated their utility in mapping 5-HT1A receptors, providing insights into various neurological conditions. This research underscores the compound's relevance beyond pharmacology, extending into diagnostic imaging to better understand and treat psychiatric and neurodegenerative disorders (Choi et al., 2015).

Kinase Inhibition for Cancer Therapy

In the realm of oncology, derivatives of this compound have been identified as potent inhibitors of the Met kinase superfamily, showcasing the compound's versatility in drug development. These inhibitors have demonstrated efficacy in tumor stasis in preclinical models, marking a significant step forward in the treatment of cancers driven by Met kinase dysregulation. The advancement of such compounds into clinical trials emphasizes their potential in offering new therapeutic options for cancer patients (Schroeder et al., 2009).

properties

IUPAC Name |

N-(3-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-13-5-3-4-12(10-13)15-14(17)11-6-8-16(9-7-11)21(2,18)19/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJHLZRWKNZURZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2478003.png)

![tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2478006.png)

![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)

![7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2478014.png)

![2-Propan-2-yl-6-prop-2-enoyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2478017.png)

![N-[4-[(5-Bromo-2,4-dimethylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2478021.png)

![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-2-(1-piperidinyl)-4(5H)-thiazolone](/img/structure/B2478023.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)